![molecular formula C11H13NO4 B2813432 [4-(Propanoylamino)phenoxy]acetic acid CAS No. 890982-09-9](/img/structure/B2813432.png)

[4-(Propanoylamino)phenoxy]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

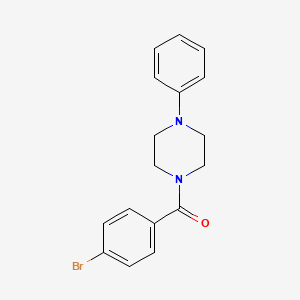

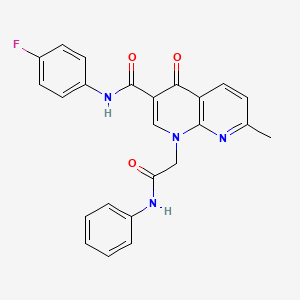

Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives . It is often known to be a monocarboxylic acid, which is the glycolic acid O-phenyl derivative .

Synthesis Analysis

Phenoxy acetic acid is synthesized from sodium phenolate and sodium chloroacetate in hot water . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .

Molecular Structure Analysis

Phenoxy acetic acid is an O-phenyl derivative of glycolic acid. It is both a monocarboxylic acid and an aryl ether .

Chemical Reactions Analysis

Phenoxy acetic acid is used throughout the manufacture of pharmaceuticals, pesticides, fungicides, and dyes . It forms the part-structure of many phenoxy herbicide derivatives .

Physical And Chemical Properties Analysis

Phenoxy acetic acid exists as solid crystals that are needle-shaped and colorless. It is readily soluble in ether, glacial acetic acid, as well as in ethanol solvent with medium-strong acid (pKs = 3.17) .

科学的研究の応用

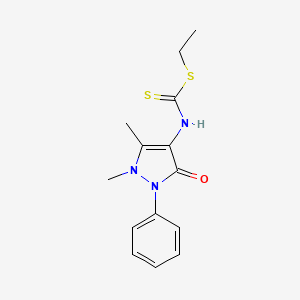

- Application : 2-(4-Propionamidophenoxy)acetic acid has been investigated as a selective COX-2 inhibitor. These inhibitors offer effective anti-inflammatory activity while minimizing adverse side effects .

- Application : Researchers explore the molecular interactions of 2-(4-Propionamidophenoxy)acetic acid and its derivatives. By understanding their structure-activity relationships, chemists can design safer and more effective drugs .

- Application : Scientists study the molecular framework of phenoxy acetamide derivatives (including our compound) to identify pharmacologically interesting agents. These insights contribute to enhancing overall quality of life .

- Application : Some derivatives of 2-(4-Propionamidophenoxy)acetic acid have been evaluated as potential carbonic anhydrase inhibitors, which could have therapeutic implications .

- Application : Researchers explore the synthesis and properties of phenoxy acetamide derivatives, aiming for improved drug development processes .

Anti-Inflammatory Properties and COX-2 Inhibition

Medicinal Chemistry and Drug Design

Biological Interactions and Molecular Framework

Carbonic Anhydrase Inhibition

Industrial Organic Chemistry

Safety and Efficacy Enhancement

作用機序

Target of Action

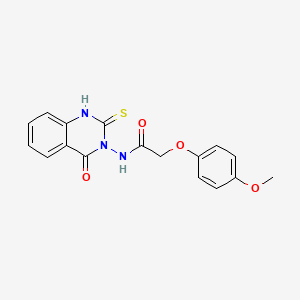

It is known that phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa) target the enzyme cyclooxygenase-2 (cox-2) in the body . COX-2 plays a key role in converting arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological roles such as inflammation and pain perception .

Mode of Action

These compounds typically inhibit the COX-2 enzyme, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

Similar phenoxy herbicides are known to affect the arachidonic acid pathway by inhibiting the cox-2 enzyme . This results in a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling .

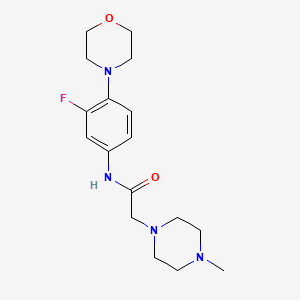

Pharmacokinetics

The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that includes phenoxy herbicides, are generally characterized by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .

Result of Action

Similar phenoxy herbicides are known to inhibit the cox-2 enzyme, leading to a reduction in the production of prostaglandins . This can result in a decrease in inflammation and pain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Propionamidophenoxy)acetic acid. For instance, phenoxy herbicides such as 2,4-D and MCPA are recognized as a source of emerging environmental contamination due to their extensive use in agriculture . Their application can lead to contamination of soil, surface, and groundwater, potentially affecting their action and efficacy .

将来の方向性

特性

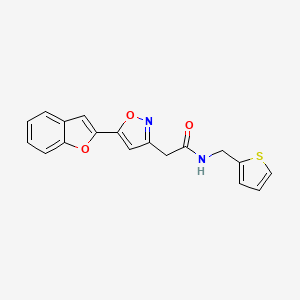

IUPAC Name |

2-[4-(propanoylamino)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-10(13)12-8-3-5-9(6-4-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNDUJJDIXNUBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Propionamidophenoxy)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)

![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)